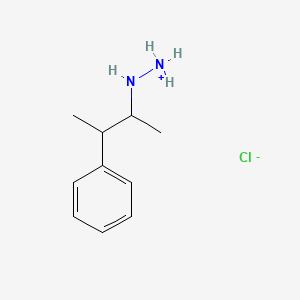![molecular formula C21H44N2O4 B13782530 Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-67-9](/img/structure/B13782530.png)
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C21H44N2O4 and a molecular mass of 388.59 g/mol . This compound is known for its unique structure, which includes a tetradecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of tetradecanoic acid with diethanolamine in the presence of a catalyst such as tetra-n-butylammonium iodide. The reaction is carried out in a mixed solution of ammonia and dichloromethane at a low temperature (0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as column chromatography, where a mobile phase of dichloromethane and methanol is used .
Chemical Reactions Analysis
Types of Reactions
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)oxidoamino group is believed to play a crucial role in its biological activity by interacting with cellular membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)tetradecanamide: This compound has a similar structure but lacks the oxidoamino group.
N-[3-[bis(2-hydroxyethyl)amino]propyl]myristamide N-oxide: This compound is similar but has a myristamide backbone instead of tetradecanamide.
Uniqueness
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to the presence of the oxidoamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological membranes and proteins are desired .
Properties
CAS No. |
66161-67-9 |
|---|---|
Molecular Formula |
C21H44N2O4 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-(tetradecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C21H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(27,17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI Key |
LUYHCRSSXDZZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





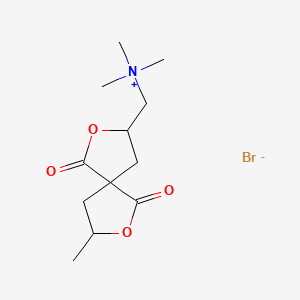
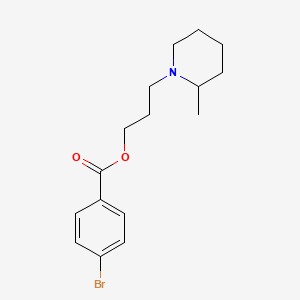
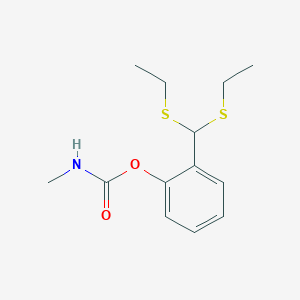
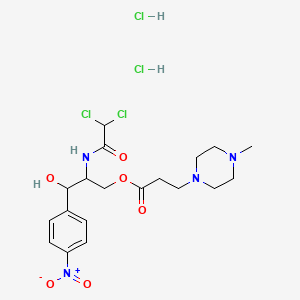
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)





